molecular formula C22H22IN7O4S B13379372 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide

Cat. No.: B13379372
M. Wt: 607.4 g/mol
InChI Key: AOMMSALEIUWFHS-BRJLIKDPSA-N
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Description

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide is a complex organic compound that features a triazole ring, an allyl group, and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The allyl group is introduced via an allylation reaction, and the iodinated aniline is incorporated through a nucleophilic substitution reaction. The final step involves the condensation of the triazole derivative with 2-hydroxy-5-nitrobenzaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodinated aniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzylidene moiety may play a role in binding to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
  • 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

Uniqueness

What sets 2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-{2-hydroxy-5-nitrobenzylidene}propanohydrazide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both an allyl group and a nitrobenzylidene moiety in the same molecule is relatively rare, making it a valuable compound for further study .

Properties

Molecular Formula

C22H22IN7O4S

Molecular Weight

607.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C22H22IN7O4S/c1-3-10-29-20(13-24-17-6-4-16(23)5-7-17)26-28-22(29)35-14(2)21(32)27-25-12-15-11-18(30(33)34)8-9-19(15)31/h3-9,11-12,14,24,31H,1,10,13H2,2H3,(H,27,32)/b25-12+

InChI Key

AOMMSALEIUWFHS-BRJLIKDPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)I

Origin of Product

United States

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